molecular formula C16H25N2O+ B1228325 Oxymetazoline(1+)

Oxymetazoline(1+)

货号: B1228325
分子量: 261.38 g/mol
InChI 键: WYWIFABBXFUGLM-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxymetazoline(1+) is a carboxamidinium ion resulting from the protonation of the carboxamidine group of oxymetazoline. It is the major species at pH 7.3. It is a conjugate acid of an oxymetazoline.

科学研究应用

Pharmacological Properties

Oxymetazoline is classified as a direct-acting sympathomimetic drug. It acts primarily on the following receptors:

  • Alpha-1A adrenergic receptors : Responsible for vasoconstriction.
  • Alpha-2B adrenergic receptors : Involved in modulating neurotransmitter release.
  • Alpha-1B and Alpha-2D receptors : Contribute to venous contraction.

These interactions result in effective nasal decongestion and reduction of facial erythema, making oxymetazoline a versatile therapeutic agent.

Nasal Congestion

Oxymetazoline is widely used as an over-the-counter nasal decongestant. A study demonstrated that a single dose of 100 μg significantly reduced inferior and middle turbinate volumes in patients with moderate to severe nasal congestion, providing relief for up to 12 hours post-administration . The efficacy of oxymetazoline in alleviating symptoms of acute upper respiratory tract infections has been well-documented, with significant improvements observed in nasal airflow and congestion relief .

Treatment of Rosacea

Oxymetazoline cream (1%) has gained FDA approval for treating persistent facial erythema associated with rosacea. Clinical trials have shown that it effectively reduces redness and improves patient-reported outcomes. For instance, a meta-analysis revealed that approximately 38% of patients experienced a two-grade improvement in erythema assessments after four weeks of treatment . Furthermore, the cream exhibited a low incidence of treatment-related adverse events, making it a safe option for long-term management .

Ophthalmology

Recent studies have explored the use of oxymetazoline in treating acquired blepharoptosis (drooping eyelids). In clinical trials involving oxymetazoline hydrochloride (0.1%), significant improvements were observed in visual field tests compared to vehicle controls, indicating its potential utility beyond traditional applications .

Surgical Applications

Oxymetazoline has been employed off-label during surgical procedures involving the ear, nose, and throat to enhance visualization and minimize postoperative bleeding. Its vasoconstrictive properties can be particularly beneficial during nasal intubation and other interventions requiring clear visibility .

Case Study 1: Efficacy in Rosacea Management

A randomized controlled trial assessed the effectiveness of oxymetazoline cream in patients with moderate to severe rosacea. Over 356 participants were treated with either the cream or a placebo over 28 days. Results indicated a significant reduction in clinician-assessed erythema scores among those receiving oxymetazoline compared to the control group .

Case Study 2: Safety Profile

In another study focusing on safety outcomes, participants reported mild to moderate application-site reactions, with no serious adverse events noted. The findings support the tolerability of oxymetazoline cream for long-term use in managing rosacea-related symptoms .

Data Table: Summary of Clinical Findings

Application AreaConcentrationEfficacy OutcomesSafety Profile
Nasal Congestion0.05%Significant reduction in turbinate volume (P < 0.05)No serious adverse events reported
Facial Erythema (Rosacea)1%38% improvement in erythema scores (4 weeks)Mild application-site reactions (11.2%)
Acquired Blepharoptosis0.1%Increased visual field points compared to vehicleWell tolerated

属性

分子式

C16H25N2O+

分子量

261.38 g/mol

IUPAC 名称

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-3-ium-2-ylmethyl)-2,4-dimethylphenol

InChI

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18)/p+1

InChI 键

WYWIFABBXFUGLM-UHFFFAOYSA-O

SMILES

CC1=CC(=C(C(=C1CC2=[NH+]CCN2)C)O)C(C)(C)C

规范 SMILES

CC1=CC(=C(C(=C1CC2=[NH+]CCN2)C)O)C(C)(C)C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxymetazoline(1+)
Reactant of Route 2
Oxymetazoline(1+)
Reactant of Route 3
Reactant of Route 3
Oxymetazoline(1+)
Reactant of Route 4
Reactant of Route 4
Oxymetazoline(1+)
Reactant of Route 5
Oxymetazoline(1+)
Reactant of Route 6
Reactant of Route 6
Oxymetazoline(1+)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。